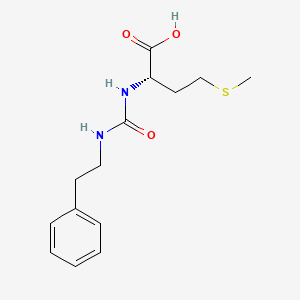
Phenethylcarbamoylmethionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylcarbamoylmethionine is a compound that combines the structural features of phenethylamine and methionine Phenethylamine is a naturally occurring monoamine alkaloid, while methionine is an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenethylcarbamoylmethionine typically involves the reaction of phenethylamine with methionine under specific conditions. One common method is the carbamoylation of phenethylamine using a carbamoyl chloride derivative of methionine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Phenethylcarbamoylmethionine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Phenethylcarbamoylmethionine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenethylcarbamoylmethionine involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.
Comparison with Similar Compounds
Phenethylcarbamoylmethionine can be compared with other compounds that share similar structural features:
Phenethylamine: A simple monoamine alkaloid with stimulant effects.
Methionine: An essential amino acid involved in protein synthesis and methylation reactions.
Phenethylcarbamoyl derivatives: Other derivatives may have varying biological activities and chemical properties.
Uniqueness: this compound is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components or other similar compounds.
Conclusion
This compound is a compound of significant interest due to its potential applications in various fields. Its synthesis, chemical reactivity, and potential biological activities make it a valuable subject for further research and development.
Properties
CAS No. |
52632-07-2 |
|---|---|
Molecular Formula |
C14H20N2O3S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-(2-phenylethylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C14H20N2O3S/c1-20-10-8-12(13(17)18)16-14(19)15-9-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,18)(H2,15,16,19)/t12-/m0/s1 |
InChI Key |
HAPUECSQDXGNFF-LBPRGKRZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)NCCC1=CC=CC=C1 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















